5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
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Overview
Description
5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a brominated pyrimidine core linked to a piperazine ring, which is further substituted with a tert-butylimidazo[1,2-b]pyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactionsThe tert-butylimidazo[1,2-b]pyridazinyl group is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The piperazine and imidazo[1,2-b]pyridazinyl groups can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and ligands for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C18H22BrN7 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C18H22BrN7/c1-18(2,3)14-12-26-15(22-14)4-5-16(23-26)24-6-8-25(9-7-24)17-20-10-13(19)11-21-17/h4-5,10-12H,6-9H2,1-3H3 |
InChI Key |
XCBDGQFKBMVANH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)Br |
Origin of Product |
United States |
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